molecular formula C7H5F2IS B14761904 (2,6-Difluoro-4-iodophenyl)(methyl)sulfane

(2,6-Difluoro-4-iodophenyl)(methyl)sulfane

Cat. No.: B14761904
M. Wt: 286.08 g/mol
InChI Key: CGQRTWJSXHDHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluoro-4-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H5F2IS. It is a solid substance with a unique structure that includes both fluorine and iodine atoms attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of scientific research due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-4-iodophenyl)(methyl)sulfane typically involves the reaction of thioanisole with iodomethane under specific conditions. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-4-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Difluoro-4-iodophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-4-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding properties. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Difluoro-4-iodophenyl)(methyl)sulfane is unique due to the specific positioning of fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C7H5F2IS

Molecular Weight

286.08 g/mol

IUPAC Name

1,3-difluoro-5-iodo-2-methylsulfanylbenzene

InChI

InChI=1S/C7H5F2IS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3

InChI Key

CGQRTWJSXHDHMB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1F)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.